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Peroxynitrate ion

Formation Kinetics Rate Constant Competitive Scavenging

Generic ROS probes (e.g., DCFH-DA) lack specificity for ONOO⁻, confounding nitro-oxidative stress studies. Peroxynitrite is the definitive convergent marker requiring simultaneous •NO and O₂•⁻ dysregulation. • Specific detection via 3-nitrotyrosine footprint-not achievable with •NO, O₂•⁻, or H₂O₂ alone. • Validated in AD models: NBD-Y probe achieves 11 nM detection limit, <3 s response. • Supports HTS of ONOO⁻ decomposition catalysts (metalloporphyrins, k ~10⁶-10⁷ M⁻¹s⁻¹). • Enables proteomic nitrotyrosine mapping via 2D-WB/LC-MS/MS workflows. Supplied as sodium peroxynitrite solution; verified for research use only.

Molecular Formula NO4-
Molecular Weight 78.004 g/mol
Cat. No. B1240117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeroxynitrate ion
Molecular FormulaNO4-
Molecular Weight78.004 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])O[O-]
InChIInChI=1S/HNO4/c2-1(3)5-4/h4H/p-1
InChIKeyUUZZMWZGAZGXSF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peroxynitrite Ion (ONOO⁻): Convergent Marker of Nitro-Oxidative Stress


The peroxynitrite ion (ONOO⁻) is a potent and transient reactive nitrogen species (RNS) formed in vivo via the near diffusion-controlled reaction between superoxide (O₂•⁻) and nitric oxide (•NO) with a rate constant (k₂) of ~10⁹–10¹⁰ M⁻¹s⁻¹ [1]. Unlike other reactive oxygen species (ROS) that act primarily as simple oxidants, peroxynitrite is a unique 'convergent' marker because its formation requires the simultaneous dysregulation of both oxidative and nitrosative pathways [2]. This dual requirement makes it a highly specific indicator of the pathophysiological 'nitro-oxidative stress' state, distinct from the individual presence of its precursors or other oxidants like hydrogen peroxide (H₂O₂) [3].

Reported convergent marker of nitro-oxidative stress; requires simultaneous O2•− and NO pathway dysregulation
Diffusion-controlled formation kinetics support direct monitoring of radical convergence in cellular models
Detection workflow should distinguish ONOO from its individual precursors and from H2O2

Why Peroxynitrite Ion (ONOO⁻) Requires Specific Detection


Relying on generic ROS/RNS assays (e.g., DCFH-DA, luminol) or the measurement of individual precursor radicals (•NO or O₂•⁻) is insufficient and can be misleading for quantifying peroxynitrite ion (ONOO⁻) activity. These probes lack specificity and react with a wide range of oxidants, while measuring precursors fails to account for their actual convergence and the subsequent generation of potent secondary radicals (e.g., •NO₂, CO₃•⁻) [1]. The distinct biochemical signature of peroxynitrite is its ability to nitrate tyrosine residues to form 3-nitrotyrosine, a stable 'molecular footprint' that cannot be generated by O₂•⁻, •NO, or H₂O₂ alone under physiological conditions [2]. Therefore, procurement decisions for research reagents must prioritize tools that directly detect or quantify ONOO⁻ or its specific reaction products, as generic substitutes cannot provide the mechanistic resolution required for studying nitro-oxidative pathways in disease models [3].

Probes Generic ROS/RNS probes (DCFH-DA, luminol) lack ONOO specificity and react with multiple oxidants; assay interpretation may shift.
Precursors Measuring •NO or O2•− alone misses radical convergence and secondary radical (•NO2, CO3•−) generation.
Footprint 3-Nitrotyrosine formation is a specific ONOO footprint not produced by O2•−, •NO, or H2O2 alone under physiological conditions.

Peroxynitrite Ion (ONOO⁻) Quantitative Evidence Guide


Formation Kinetics vs. Superoxide Dismutase

The formation of peroxynitrite ion (ONOO⁻) from its radical precursors is kinetically favored over the primary enzymatic defense mechanism against superoxide. The rate constant for the reaction of superoxide (O₂•⁻) with nitric oxide (•NO) is 6.7 × 10⁹ M⁻¹s⁻¹, which is approximately three times faster than the reaction of superoxide with superoxide dismutase (SOD) [1]. This kinetic advantage ensures that ONOO⁻ formation is a primary pathway whenever •NO and O₂•⁻ are co-generated, making ONOO⁻ a more direct and quantifiable product of their convergence than measuring either radical alone.

Formation kinetics vs SOD
Head-to-head
k₂ 6.7×10⁹ vs ~2×10⁹ M⁻¹s⁻¹
~3.4‑fold faster
Supports ONOO⁻ formation as a primary pathway in co‑generation models
pH 7.4, physiological conditions; rate constant comparison
Formation Kinetics Rate Constant Competitive Scavenging

Sulfhydryl Oxidation Efficiency vs. H₂O₂

Peroxynitrite ion (ONOO⁻) exhibits markedly greater reactivity toward critical cellular sulfhydryl (thiol) groups than hydrogen peroxide (H₂O₂). The apparent second-order rate constant for the reaction of ONOO⁻ with free cysteine is 5,900 M⁻¹s⁻¹ at pH 7.4 and 37°C [1]. This rate is three orders of magnitude (1,000-fold) greater than the corresponding rate constant for the reaction of hydrogen peroxide with sulfhydryls under the same physiological conditions [1]. This quantifies the superior potency of peroxynitrite as a direct biological oxidant.

Thiol oxidation vs H₂O₂
Head-to-head
k₂ 5,900 vs ~5.9 M⁻¹s⁻¹
~1,000‑fold greater
Supports ONOO⁻ as endpoint for thiol‑dependent signaling research
Free cysteine, pH 7.4, 37°C
Oxidation Efficiency Thiol Oxidation Cysteine

Specific Biomarker for Hepatic Fibrosis

Peroxynitrite ion (ONOO⁻) levels are significantly and specifically elevated in hepatic fibrosis (HF), positioning it as a quantifiable biomarker for disease diagnosis and treatment monitoring. Research demonstrates that ONOO⁻ is overproduced in the Golgi apparatus during HF, where it triggers Golgi oxidative stress and induces hepatocyte injury [1]. This organelle-specific elevation can be visualized using ratiometric fluorescent probes (e.g., Golgi-PER), enabling the direct assessment of disease progression and the screening of therapeutic ONOO⁻ inhibitors like rosmarinic acid [1].

Hepatic fibrosis biomarker
Class-level
Significantly elevated in Golgi during fibrosis models
Reported disease‑model biomarker context; requires validation
Qualitative observation; ratiometric probe data
Hepatic Fibrosis Disease Biomarker Golgi Stress

Cellular Steady-State Concentration

Despite its short half-life, peroxynitrite ion (ONOO⁻) maintains a quantifiable and functionally relevant steady-state concentration in biological systems. Basal peroxynitrite formation rates in cells are estimated to be on the order of 0.1 to 0.5 μM s⁻¹, which results in a steady-state concentration of approximately 1 nM [1]. This provides a crucial quantitative baseline for understanding its physiological versus pathological roles.

Steady‑state concentration
Class-level
≈ 1 nM
Defines working range for detection method sensitivity validation
Basal formation rate 0.1–0.5 μM s⁻¹
In Vivo Kinetics Steady-State Concentration Formation Rate

LC-MS/MS Quantification vs. Indirect Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a direct and specific method for quantifying peroxynitrite ion (ONOO⁻) products, surpassing the limitations of indirect immunoassays for 3-nitrotyrosine. LC-MS/MS methods have been validated for the direct determination of peroxynitrite-derived 8-nitroguanine (8-nitroGua) in DNA hydrolysates and for mapping protein nitration sites with high specificity [1][2]. Unlike antibody-based detection, which can suffer from cross-reactivity and is semi-quantitative, LC-MS/MS provides definitive identification and absolute quantification of specific nitrated residues.

LC‑MS/MS vs indirect assays
Method context
Direct 8‑nitroGua and nitropeptide detection
Absolute quantification
Supports MS‑grade reagents for definitive ONOO⁻ product identification
Higher specificity than semi‑quantitative immunoassays
LC-MS/MS Analytical Chemistry Direct Quantification

Peroxynitrite Ion (ONOO⁻) Application Scenarios


Nitro-Oxidative Stress in Neurodegeneration

In models of Alzheimer's disease (AD) and other neurodegenerative conditions, peroxynitrite ion (ONOO⁻) is a key mediator of neurotoxicity and neuroinflammation. The evidence demonstrates the successful application of activity-based sensing fluorescent probes (e.g., NBD-Y) for monitoring endogenous ONOO⁻ fluctuations with high sensitivity (detection limit: 11 nM) and rapid response (<3 seconds) both in cell culture (SH-SY5Y cells) and in vivo (AD mouse models) [1]. This validates the use of ONOO⁻-specific probes to track disease progression and evaluate the efficacy of neuroprotective interventions, providing a more direct and mechanistic readout than generic oxidative stress assays.

Therapeutic Scavenger Screening & Efficacy

The development and validation of peroxynitrite ion (ONOO⁻) scavengers or decomposition catalysts require robust, high-throughput screening methods. Evidence from studies on metalloporphyrins shows they can catalytically decompose ONOO⁻ with rate constants in the range of 10⁶ to 10⁷ M⁻¹s⁻¹ [1]. Furthermore, organelle-specific probes (e.g., Golgi-PER) have been successfully used to screen natural product libraries and identify potent ONOO⁻ inhibitors, such as rosmarinic acid, and subsequently visualize their therapeutic effect on disease models like hepatic fibrosis [2]. This scenario is ideal for pharmaceutical and academic labs involved in drug discovery for inflammation, cardiovascular, and fibrotic diseases.

Protein Tyrosine Nitration Validation

The detection of 3-nitrotyrosine is a well-established 'molecular footprint' for peroxynitrite ion (ONOO⁻) activity in vivo [1]. Proteomic strategies combining 2D gel electrophoresis, Western blotting with anti-nitrotyrosine antibodies, and LC-ESI-MS/MS have been successfully implemented to survey the status of tyrosine nitration in tissues such as heart mitochondria [2]. This workflow has identified specific nitrated proteins (e.g., SCOT) and mapped their modified tyrosine residues, providing quantitative data linking ONOO⁻ exposure to functional enzyme inactivation [2]. This application is critical for translational studies aiming to establish nitrotyrosine as a prognostic or diagnostic biomarker in human disease cohorts.

Application
Selection Property
Validation Focus
Neurodegeneration model nitro‑oxidative stress studies
Activity‑based sensing probe compatibility
Detection sensitivity and response‑time validation
Scavenger screening and decomposition research
Catalytic decomposition rate or inhibitor screening throughput
Rate constant determination and inhibitor validation in models
Protein tyrosine nitration mapping studies
3‑Nitrotyrosine detection specificity
LC‑MS/MS site mapping and quantification validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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